molecular formula C10H9NO3S B186828 Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate CAS No. 73824-26-7

Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No. B186828
CAS RN: 73824-26-7
M. Wt: 223.25 g/mol
InChI Key: ZBEDJPDEINGEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their therapeutic properties.

Mechanism Of Action

The mechanism of action of Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various mechanisms. One of the proposed mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has also been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in oxidative stress-induced inflammation.

Biochemical And Physiological Effects

Studies have shown that Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exhibits significant biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has also been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

One of the major advantages of using Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate in lab experiments is its high potency and selectivity. This compound exhibits potent anti-inflammatory, analgesic, and antipyretic activities at low concentrations. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate. One of the major future directions is the development of novel derivatives with improved solubility and efficacy. Another future direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential adverse effects.

Synthesis Methods

The synthesis of Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate can be achieved through a multi-step reaction process. The first step involves the condensation of 2-aminophenol and chloroacetic acid to form 2-(2-carboxyethyl)benzoxazole. The second step involves the reaction of 2-(2-carboxyethyl)benzoxazole with thionyl chloride to form 2-(2-chloroethyl)benzoxazole. The final step involves the reaction of 2-(2-chloroethyl)benzoxazole with sodium methoxide and methyl iodide to form Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate.

Scientific Research Applications

Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. Studies have shown that Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exhibits significant anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess potent antioxidant and antimicrobial properties.

properties

IUPAC Name

methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-9(12)6-15-10-11-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEDJPDEINGEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358508
Record name methyl (1,3-benzoxazol-2-ylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

CAS RN

73824-26-7
Record name methyl (1,3-benzoxazol-2-ylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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